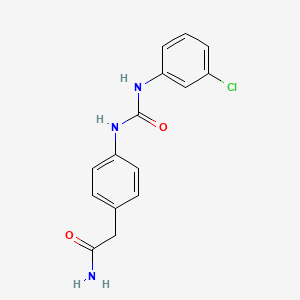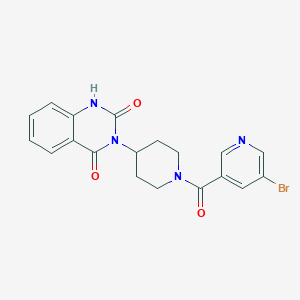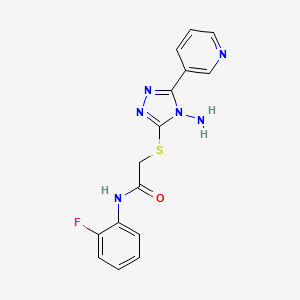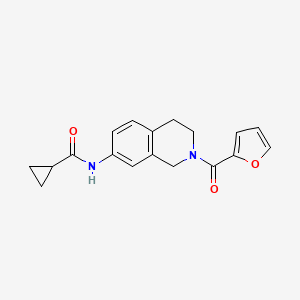
2-(4-(3-(3-氯苯基)脲基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is a synthetic organic compound that belongs to the class of ureido derivatives This compound is characterized by the presence of a chlorophenyl group attached to a ureido moiety, which is further connected to a phenylacetamide structure
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide interacts with IGF1R by binding to it, thereby inhibiting its activity . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell growth and survival. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .
Biochemical Pathways
Upon binding to IGF1R, 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide disrupts the normal functioning of the receptor, leading to the inhibition of downstream signaling pathways . These pathways include the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. By inhibiting these pathways, the compound can exert its antiproliferative effects .
Pharmacokinetics
Computational predictions indicate favorable drug-like properties for this compound .
Result of Action
The inhibition of IGF1R by 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide leads to potent antiproliferative effects. It has been shown to inhibit cell migration and colony formation, induce G2/M arrest, and trigger early-stage apoptosis in hepatocellular carcinoma cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide typically involves the reaction of 3-chlorophenyl isocyanate with 4-aminophenylacetamide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize production costs.
化学反应分析
Types of Reactions
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
相似化合物的比较
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide can be compared with other similar compounds, such as:
2-(4-(3-(2-Chlorophenyl)ureido)phenyl)acetamide: Similar structure with a different position of the chlorine atom on the phenyl ring.
2-(4-(3-(3-Bromophenyl)ureido)phenyl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-(4-(3-(3-Methylphenyl)ureido)phenyl)acetamide: Similar structure with a methyl group instead of chlorine.
The uniqueness of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-2-1-3-13(9-11)19-15(21)18-12-6-4-10(5-7-12)8-14(17)20/h1-7,9H,8H2,(H2,17,20)(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPCLPSLZZNKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)

![2-(2H-1,3-benzodioxol-5-yl)-3-[(3-methylphenyl)amino]inden-1-one](/img/structure/B2390754.png)

![2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2390758.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390764.png)
![methyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2390765.png)


methyl}quinolin-8-ol](/img/structure/B2390769.png)

![1-(4-methylpiperidin-1-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2390771.png)

